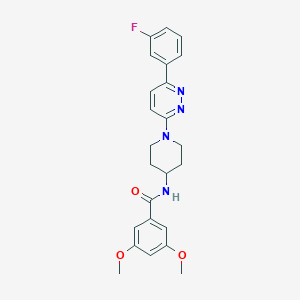

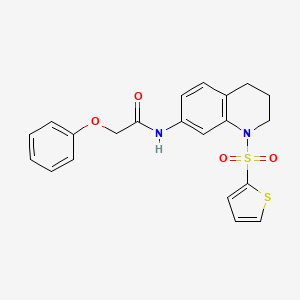

![molecular formula C11H16O2 B2700276 3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287313-69-1](/img/structure/B2700276.png)

3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid can be achieved by various methods. One approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene . Another method involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid . Large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) have also been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic pentane core with a cyclopentyl group and a carboxylic acid group attached . The InChI code for this compound is 1S/C11H16O2/c12-9(13)11-5-10(6-11,7-11)8-3-1-2-4-8/h8H,1-7H2,(H,12,13) .Scientific Research Applications

Synthesis and Peptide Incorporation

Researchers have developed efficient synthesis methods for derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, starting from [1.1.1]propellane. These derivatives serve as rigid analogues of γ-aminobutyric acid and have been successfully incorporated into both linear and cyclic peptides, indicating their potential in peptide chemistry and drug design (Pätzel et al., 2004).

Carboxylation of Alkanes

The carboxylation of linear and cyclic C5 and C6 alkanes, including cyclopentane, to carboxylic acids has been catalyzed by vanadium complexes under mild conditions. This process demonstrates the chemical versatility of cyclopentane structures in synthesizing carboxylic acids, showcasing their potential in organic synthesis and industrial applications (Reis et al., 2005).

Isosteres for Drug Design

Cyclopentane-1,3-dione has been explored as a novel isostere for the carboxylic acid functional group. This exploration includes the synthesis and evaluation of thromboxane (A2) receptor antagonists, highlighting the cyclopentane structure's potential in developing new therapeutic agents (Ballatore et al., 2011).

Bioisostere Applications

Bicyclo[1.1.1]pentanes are recognized for their effectiveness as bioisosteres for aromatic rings, tert-butyl groups, and alkynes. A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane showcases their application in drug development and the potential to streamline the synthesis of pharmaceutically relevant compounds (Hughes et al., 2019).

Enantioselective Functionalization

The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes opens avenues for accessing chiral substituted structures. This approach underlines the scaffold's versatility and its importance in the pharmaceutical industry, showcasing its utility in creating compounds with potential metabolic stability and bioisostere applications (Garlets et al., 2020).

properties

IUPAC Name |

3-cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-9(13)11-5-10(6-11,7-11)8-3-1-2-4-8/h8H,1-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVZPPOPSJOCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C23CC(C2)(C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

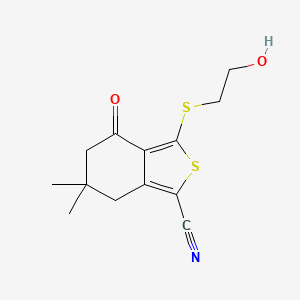

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2700195.png)

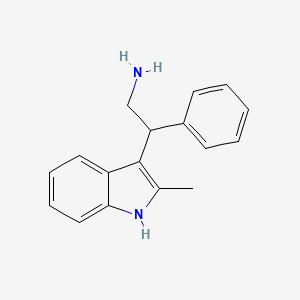

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2700197.png)

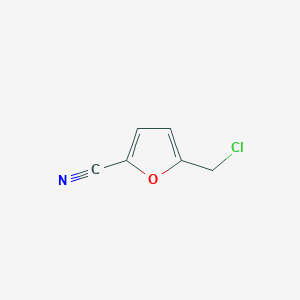

![2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2700204.png)

![N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)

![3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700209.png)

![Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B2700214.png)

![4-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiadiazole-5-carboxamide](/img/structure/B2700215.png)